Isofagomine D-Tartrate is a chemical compound recognized primarily for its role as a competitive inhibitor of human lysosomal β-glucosidase. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucocerebrosides due to the deficiency of β-glucosidase. Isofagomine D-Tartrate acts as a chemical chaperone, stabilizing the enzyme and promoting its proper folding, which enhances its activity within lysosomes .
Isofagomine D-Tartrate is derived from isofagomine, which is synthesized from various starting materials through a series of chemical reactions. The compound can be classified as an alkaloid due to its piperidine structure and is categorized under glycosidase inhibitors. Its therapeutic classification includes enzyme stabilizers and chaperones, making it relevant in pharmacology and medicinal chemistry .
The synthesis of Isofagomine D-Tartrate involves several key steps:
Isofagomine D-Tartrate has a distinct molecular structure characterized by its piperidine ring and hydroxymethyl groups. The chemical structure can be represented as follows:
The crystalline form of Isofagomine D-Tartrate exhibits specific x-ray powder diffraction patterns, which include peaks at 9.29°, 14.17°, 16.34°, 18.07°, 18.72°, 19.44°, 20.56°, 22.13°, 23.01°, 24.54°, and 27.12° (2 theta) indicating its unique crystalline structure .
Isofagomine D-Tartrate undergoes various chemical reactions that are significant for its functionality:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Isofagomine D-Tartrate functions primarily by binding selectively to the catalytic pocket of β-glucosidase, stabilizing the enzyme's structure and promoting proper folding. This mechanism enhances the functional quantity of β-glucosidase within lysosomes, which is particularly beneficial in treating Gaucher disease where enzyme misfolding occurs due to genetic mutations .
Isofagomine D-Tartrate has several significant applications across various fields:
Isofagomine D-tartrate (also known as Afegostat D-tartrate) is an investigational pharmacological chaperone that targets acid β-glucosidase (GCase), the enzyme deficient in Gaucher disease. Its unique mechanism centers on stabilizing mutant GCase proteins to enhance cellular function through precise molecular interactions and trafficking modulation [1] [7].
Isofagomine D-tartrate functions as a competitive inhibitor that binds the active site of GCase with high affinity (Ki ≈ 30 nM for wild-type and mutant enzymes). Its iminosugar structure mimics the oxocarbenium ion transition state during glycoside hydrolysis, enabling selective occupation of the catalytic pocket. This binding is characterized by hydrogen bonding and hydrophobic interactions with key residues (e.g., Glu340 and Asp127) that stabilize the enzyme's tertiary structure [1] [4] [10].
At neutral pH in the endoplasmic reticulum (ER), isofagomine forms high-affinity complexes with misfolded GCase mutants. This binding shields solvent-exposed hydrophobic regions, preventing aggregation and premature degradation. Studies demonstrate a 2–3-fold increase in the half-life of N370S GCase in fibroblasts when treated with isofagomine (1–10 μM), facilitating rescue from ER-associated degradation (ERAD) [1] [3] [10]. X-ray crystallography confirms that isofagomine binding induces a closed conformation resembling the native folded state, correcting structural defects in mutant enzymes [1].
Isofagomine exhibits pH-sensitive binding kinetics, crucial for its chaperone activity. While binding is robust at ER-neutral pH (Ki = 30 nM), affinity decreases 100-fold in acidic lysosomes (pH 4.5–5.0). This allows dissociation of isofagomine from GCase, freeing the enzyme for substrate hydrolysis. The differential binding prevents continuous inhibition in lysosomes, enabling enzymatic activity against accumulated glucosylceramide [1] [2] [7]. In vitro kinetic analyses reveal rapid inhibitor release below pH 5.5, coinciding with optimal GCase activity [4].
Table 1: pH-Dependent Binding Parameters of Isofagomine D-Tartrate to β-Glucosidase
pH Environment | Binding Affinity (Ki) | Dissociation Half-life | Functional Consequence |
---|---|---|---|
Endoplasmic Reticulum (pH 7.4) | 30 nM | Hours | Enzyme stabilization and ERAD evasion |
Lysosome (pH 4.5–5.0) | 3 μM | Minutes | Enzyme activation and substrate hydrolysis |
Beyond active-site binding, isofagomine D-tartrate corrects proteostatic defects in mutant GCase by facilitating cellular trafficking machinery.
Isofagomine’s effects vary significantly across genotypes. In vitro studies demonstrate robust responses in N370S, V394L, and F213I mutants (2–6-fold activity increases), but limited efficacy for rare severe mutants like D409H and recombinant L444P. In vivo data from mouse models reinforce this variation: V394L mice show 6-fold hepatic GCase increases but only 1.4-fold cerebral improvements after high-dose isofagomine (600 mg/kg/day) [2] [6].
Table 2: Mutation-Specific Responses to Isofagomine D-Tartrate
GCase Variant | Activity Increase (Fold) | Protein Stabilization | Substrate Reduction |
---|---|---|---|
N370S | 2.5–3.0 | ++++ | 40–60% (cellular) |
L444P (LCLs) | 3.5 | +++ | 30% (cellular) |
V394L | 6.0 (liver), 1.4 (brain) | ++++ | Minimal (CNS) |
D409H | <1.5 | + | Not detected |
Mechanistically, this variation stems from differences in residual enzyme folding competence. Mutations retaining partial catalytic capacity (e.g., N370S) respond best, while those disrupting structural integrity (e.g., D409H) show limited correction. The C5a-functionalized derivatives recently synthesized via nitrone chemistry may overcome these limitations, with one candidate showing 2.7-fold enhancement for N370S at 25 nM [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1